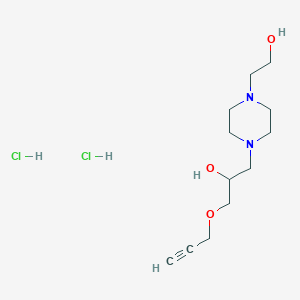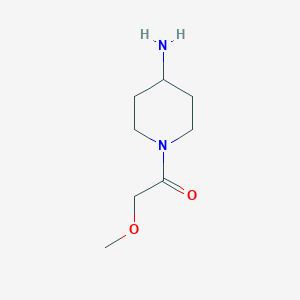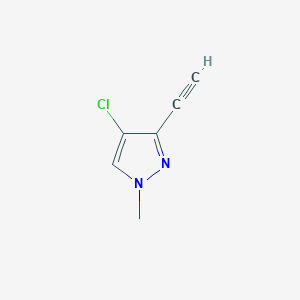
N-(4-(tert-butyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N-(4-(tert-butyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide”, a related compound, “N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides”, was synthesized and its structures were characterized by 1H NMR, MS and elemental analyses .Scientific Research Applications
Organic Optoelectronics
The thieno-[3,4-b]thiophene (TT) unit, which includes the N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide moiety, has emerged as a valuable electron-withdrawing building block in organic electronics . Specifically, this compound has been employed in the development of donor and acceptor materials for organic solar cells (OSCs). Researchers have used it to create conjugated polymers and small-molecule acceptors with impressive power conversion efficiencies (PCEs). The introduction of different functional groups at the C3-position of the thieno-[3,4-b]thiophene-2-carboxylate unit allows efficient modulation of photoluminescence properties.
Multidrug Efflux Pump Inhibition
Multidrug efflux pumps play a crucial role in bacterial resistance to antibiotics. Exploring whether N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide inhibits these pumps could lead to novel strategies for overcoming antibiotic resistance .
Hydroxy-Based Transformations
The synthesis of 3-substituted thieno-[3,4-b]thiophene derivatives via hydroxy-based transformations using this compound as a building block opens up new avenues for creating structurally diverse materials. Researchers have already developed a Pd-catalytic method for preparing 3-hydroxythieno-[3,4-b]thiophene-2-carboxylate, which serves as a versatile intermediate .
properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-15(2,3)12-9-21-14(16-12)17-13(18)10-7-5-6-8-11(10)22(4,19)20/h5-9H,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPDTVVMSQBAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=CC=C2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(tert-butyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-Cyano-3-[1-(2-cyanoethyl)indol-3-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2576448.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2576449.png)

![N-{3-[7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B2576453.png)






![3-[(3-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2576463.png)

